1-[4-(Difluoromethoxy)phenyl]ethanamine
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]ethanamine is a fluorinated organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]ethanamine typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of an ethanamine group. One common synthetic route includes the reaction of 4-hydroxyphenylacetonitrile with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)phenylacetonitrile. This intermediate is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. These methods often include advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(difluoromethoxy)benzaldehyde, while reduction may produce 1-[4-(difluoromethoxy)phenyl]ethanol .
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]ethanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]ethanamine can be compared with other similar compounds, such as:
1-(3’,4’-difluorophenyl)ethylamine: This compound has a similar structure but lacks the methoxy group, which may result in different reactivity and biological activity.
2-(3,3-difluorocyclobutyl)ethanamine hydrochloride: This compound features a cyclobutyl ring, offering different steric and electronic properties.
3-(difluoromethoxy)phenylacetylene: The presence of an acetylene group introduces additional reactivity, making it suitable for different chemical transformations.
The uniqueness of this compound lies in its combination of the difluoromethoxy group and ethanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLQRHINHVOHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136123-72-3 |
Source
|
Record name | 1-[4-(difluoromethoxy)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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